

# A Meta-Analysis of Pevisone for Fungal Skin Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Pevisone |           |  |  |
| Cat. No.:            | B1217728 | Get Quote |  |  |

A comprehensive review of the clinical evidence on **Pevisone** (econazole nitrate and triamcinolone acetonide) in the treatment of fungal skin infections, offering a comparative analysis with alternative therapies for researchers and drug development professionals.

**Pevisone**, a combination topical therapy, leverages the synergistic effects of a broad-spectrum azole antifungal, econazole nitrate, and a potent corticosteroid, triamcinolone acetonide. This formulation is designed to concurrently address the fungal etiology and the inflammatory symptoms of various dermatomycoses. This guide provides a meta-view of the available clinical data, comparing the performance of **Pevisone** and its components against other common topical antifungal agents.

## **Mechanism of Action: A Dual Approach**

**Pevisone**'s efficacy stems from its two active ingredients that offer a two-pronged attack on fungal skin infections.[1][2]

- Econazole Nitrate (1%): As an azole antifungal, econazole nitrate disrupts the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to increased cell permeability and ultimately, fungal cell death.[2] It exhibits a broad spectrum of activity against dermatophytes, yeasts, and molds.[3]
- Triamcinolone Acetonide (0.1%): This potent corticosteroid provides anti-inflammatory, antipruritic, and vasoconstrictive effects.[4] By mitigating the inflammatory response, it helps



to alleviate symptoms such as redness, itching, and swelling, which are often prominent in fungal skin infections.[2]

The following diagram illustrates the distinct yet complementary mechanisms of action of **Pevisone**'s components.



Click to download full resolution via product page

Figure 1: Dual mechanism of action of Pevisone.

## Comparative Efficacy: A Review of Clinical Data

Direct head-to-head clinical trials comparing **Pevisone** against a wide array of topical antifungals for common tinea infections are limited. However, data from studies on its individual components and a comparative study in otomycosis provide valuable insights.

A randomized controlled trial comparing a combination of econazole nitrate 1% and triamcinolone acetonide 0.1% cream with clotrimazole 1% solution in 102 patients with otomycosis (fungal ear infection) found that the clotrimazole solution resulted in a higher resolution rate at two weeks (88.23%) compared to the econazole/triamcinolone cream (80.39%).[5] It is important to note that this study was on otomycosis and may not be directly generalizable to dermatophyte infections of the skin.

The following tables summarize the available comparative efficacy data.

Table 1: Pevisone (or its components) vs. Other Azoles



| Indication                    | Treatment<br>Group 1                                              | Treatment<br>Group 2                      | Efficacy<br>Outcome                 | Result                                          | Citation(s) |
|-------------------------------|-------------------------------------------------------------------|-------------------------------------------|-------------------------------------|-------------------------------------------------|-------------|
| Otomycosis                    | Econazole Nitrate 1% + Triamcinolon e Acetonide 0.1% Cream (n=51) | Clotrimazole<br>1% Solution<br>(n=51)     | Resolution at<br>2 weeks            | 80.39%                                          | 88.23%      |
| Tinea<br>Corporis/Crur<br>is  | Econazole<br>Compound<br>Cream                                    | Miconazole<br>Cream                       | Not Specified                       | Econazole<br>compound<br>cream was<br>effective | [6]         |
| Tinea Pedis<br>(Interdigital) | Clotrimazole<br>1% Cream<br>(once daily)                          | Ketoconazole<br>2% Cream<br>(twice daily) | Cure or<br>Improvement<br>(28 days) | 62.0%                                           | 64.0%       |
| Tinea Pedis<br>(Interdigital) | Clotrimazole<br>1% Cream<br>(once daily)                          | Ketoconazole<br>2% Cream<br>(twice daily) | Negative<br>Mycology (28<br>days)   | 76.0%                                           | 79.2%       |

Table 2: Econazole vs. Other Antifungal Classes



| Indication                     | Treatment<br>Group 1  | Treatment<br>Group 2   | Efficacy<br>Outcome                                 | Result                                                         | Citation(s)                         |
|--------------------------------|-----------------------|------------------------|-----------------------------------------------------|----------------------------------------------------------------|-------------------------------------|
| Toe Web<br>Space<br>Infections | Topical<br>Econazole  | Topical<br>Terbinafine | Not Specified                                       | Comparative efficacy studied                                   | [7]                                 |
| Tinea<br>Corporis              | Topical<br>Miconazole | Topical<br>Terbinafine | Mycological<br>Resolution<br>(2nd week)             | 90%                                                            | 57%                                 |
| Tinea<br>Corporis              | Topical<br>Miconazole | Topical<br>Terbinafine | Significant<br>reduction in<br>clinical<br>symptoms | Miconazole<br>group<br>showed more<br>significant<br>reduction | [1]                                 |
| Tinea<br>Cruris/Corpor<br>is   | Naftifine 1%<br>Cream | Econazole<br>1% Cream  | Mycological<br>and Clinical<br>Cure Rate            | 78%                                                            | 68% (not statistically significant) |

A Cochrane review of 129 randomized controlled trials for tinea cruris and tinea corporis concluded that combinations of azoles with corticosteroids were slightly more effective for clinical cure than azoles alone, although there was no significant difference in mycological cure rates.[6] This supports the therapeutic rationale for using a combination product like **Pevisone** in inflammatory fungal infections.

# Safety and Tolerability Profile

The safety of **Pevisone** has been evaluated in several clinical trials.[4] The most common adverse reactions are localized skin reactions.

Table 3: Adverse Reactions Reported in Clinical Trials of **Pevisone** 



| System Organ<br>Class                  | Adverse Reaction         | Frequency                | Citation(s) |
|----------------------------------------|--------------------------|--------------------------|-------------|
| Skin and subcutaneous tissue disorders | Skin burning sensation   | Common (≥1/100 to <1/10) | [4]         |
| Skin irritation                        | Common (≥1/100 to <1/10) | [4]                      |             |
| Erythema                               | Common (≥1/100 to <1/10) | [4]                      |             |
| Pruritus                               | Unknown                  | [8]                      | _           |
| Skin atrophy                           | Unknown                  | [8]                      | _           |
| Skin striae                            | Unknown                  | [8]                      |             |

Prolonged use of topical corticosteroids, including the triamcinolone component of **Pevisone**, can lead to systemic absorption and potential side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression and Cushing's syndrome, particularly in children or when used over large surface areas or under occlusion.[4][8] Therefore, treatment with **Pevisone** is generally recommended for a short duration, typically until the inflammatory symptoms subside. [2]

# **Experimental Protocols: A General Framework**

While specific protocols for every cited study are not exhaustively detailed in the available literature, a general methodology for clinical trials of topical antifungals for dermatophytoses can be outlined.[9][10]

The following workflow represents a typical design for a randomized controlled trial evaluating a topical antifungal agent.





Click to download full resolution via product page

Figure 2: Typical workflow of a randomized controlled trial for a topical antifungal.



#### **Key Methodological Components:**

- Patient Population: Individuals with a clinical diagnosis of a specific fungal skin infection (e.g., tinea pedis, tinea corporis) confirmed by mycological examination (e.g., potassium hydroxide [KOH] microscopy and/or fungal culture).[9]
- Study Design: Randomized, double-blind, parallel-group, or vehicle-controlled trials are common.[6][11]
- Intervention: Application of the investigational drug (e.g., **Pevisone**) and a comparator (e.g., another antifungal, placebo, or vehicle) for a specified duration and frequency.[5][12]
- Efficacy Assessments:
  - Mycological Cure: Defined as negative results on both KOH microscopy and fungal culture from skin scrapings of the target lesion.[6][11]
  - Clinical Cure: Assessed by the resolution of clinical signs and symptoms, often using a scoring system for erythema, scaling, and pruritus.[1]
- Safety Assessments: Monitoring and recording of all adverse events, with a focus on local skin reactions.[4]
- Follow-up: Patients are typically followed for a period after the end of treatment to assess for relapse.[6]

## **Conclusion and Future Directions**

**Pevisone**, with its dual antifungal and anti-inflammatory action, presents a rational therapeutic option for inflammatory fungal skin infections. The available clinical data, although not extensive in direct head-to-head comparisons for common tinea infections, suggests that the combination is effective and generally well-tolerated for short-term use. The slight superiority of clotrimazole in one otomycosis study highlights the need for more comparative research to delineate the precise positioning of **Pevisone** among the array of available topical antifungals.

For researchers and drug development professionals, the key takeaway is the need for well-designed, large-scale randomized controlled trials that directly compare **Pevisone** with other



first-line topical antifungals (e.g., terbinafine, miconazole, ketoconazole) for specific indications like tinea pedis, tinea cruris, and tinea corporis. Such studies should adhere to standardized methodologies and clearly defined endpoints to provide robust evidence for clinical decision-making and future drug development in this therapeutic area. The fungicidal versus fungistatic properties of different agents and their impact on relapse rates also warrant further investigation in comparative trials.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Randomized Open Labeled Parallel Group Study to Compare the Efficacy and Safety of Topical Terbinafine and Miconazole in Patients with Tinea Corporis. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Buy Pevisone 10 Cream: View Uses, Price, Side Effects & Dosage osudpotro [osudpotro.com]
- 3. medilink.com.bd [medilink.com.bd]
- 4. adcock.com [adcock.com]
- 5. Efficacy of Clotrimazole 1% Solution Compared to Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% Cream in Patient with Otomycosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cochranelibrary.com [cochranelibrary.com]
- 8. Management of tinea corporis, tinea cruris, and tinea pedis: A comprehensive review -PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Guidelines for clinical evaluation of topical antifungal agents] PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Consensus for the Treatment of Tinea Pedis: A Systematic Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]



- 12. Clinical comparison of the efficacy and tolerability of once daily Canesten with twice daily Nizoral (clotrimazole 1% cream vs. ketoconazole 2% cream) during a 28-day topical treatment of interdigital tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Meta-Analysis of Pevisone for Fungal Skin Infections: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217728#a-meta-analysis-of-clinical-studies-on-pevisone-for-fungal-skin-infections]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com